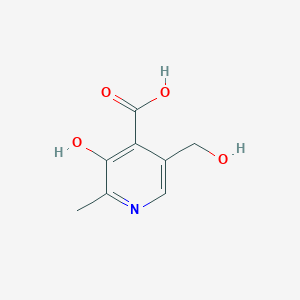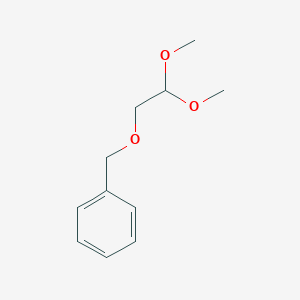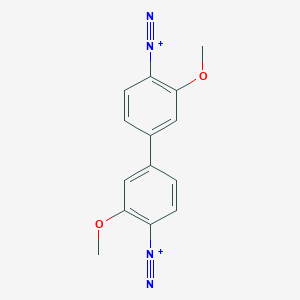
エチルバイオレット
概要
説明
Ethyl violet (EV) is a synthetic dye that has been used for a variety of purposes in scientific research, lab experiments, and other applications. EV is a triphenylmethane dye, and its chemical structure is C26H26N2Cl2. It is a violet powder that is soluble in water and ethanol. EV has a wide range of uses due to its unique properties and chemical structure, and it has been used in a variety of applications.
科学的研究の応用
細菌検出
エチルバイオレットは、グラム陰性菌の検出のために、膵臓組織やエラスチンを染色するために使用されます。 このアプリケーションは、細菌感染を特定するための微生物学において非常に重要です .
アニオン性界面活性剤の定量
これは、洗剤や様々な種類の洗浄剤に広く使用されているアニオン性界面活性剤の抽出・分光光度定量のための試薬として役立ちます .
銅の定量
エチルバイオレットは、電子機器や冶金など様々な産業において不可欠なプロセスである、銅の抽出・分光光度定量に使用されてきました .
工業用染料用途
この化合物は、特に製品の着色において、幅広い産業用途を持つトリフェニルメタン系染料です .
環境研究
水生環境から使用済み紅茶の葉に対するエチルバイオレットの吸着研究は、その速度論的、等温的、および熱力学的特性を理解するために実施されます。 この研究は、環境汚染の制御にとって重要です .
電気化学センシング
これは、水性系におけるエチルバイオレット染料の検出と分解研究のための電気化学センサーの開発に関与しており、環境モニタリングと浄化のための取り組みにおいて重要です .
Safety and Hazards
Ethyl violet is highly flammable . It causes serious eye irritation and may cause drowsiness or dizziness . It is recommended to wash face, hands, and any exposed skin thoroughly after handling . It should not be breathed in as dust/fume/gas/mist/vapors/spray . It should be used only outdoors or in a well-ventilated area and kept away from heat/sparks/open flames/hot surfaces .
作用機序
Target of Action
Ethyl violet, a triphenylmethane dye, has been identified to target amyloid aggregates . These aggregates, composed of Amyloid-β (Aβ) and Tau Protein (tau), are related to the etiology of Alzheimer’s disease (AD) . Ethyl violet has also been used as a selective agent in the growth of Streptococci .
Mode of Action
Ethyl violet acts as a photooxygenation catalyst . In the presence of amyloid, it undergoes a self-oxidation process under photoirradiation, producing catalytically active ethyl violet . This interaction with its targets leads to the degradation of the amyloid aggregates .
Biochemical Pathways
The biochemical pathway of ethyl violet involves the photooxygenation of amyloid aggregates . The self-oxidation of leuco ethyl violet (LEV), a redox-sensitive, self-activating prodrug catalyst, under photoirradiation produces the catalytically active ethyl violet . This process effectively oxygenates human Aβ and tau .
Pharmacokinetics
It’s known that lev, the prodrug form of ethyl violet, isblood-brain barrier (BBB)-permeable , which suggests that it can reach its target site in the brain effectively.
Result of Action
The action of ethyl violet results in the degradation of amyloid aggregates . This degradation is crucial in potentially reducing amyloid levels in AD patients, providing a therapeutic approach to the treatment of AD . In addition, ethyl violet has been used to stain pancreatic tissue and elastin in the detection of gram-negative bacteria .
Action Environment
The action of ethyl violet is influenced by environmental factors. For instance, in the context of wastewater treatment, ethyl violet can be degraded using semiconductor photocatalysis . The efficiency of this process depends on the selection of semiconductor materials like ZnO and TiO2 . Furthermore, the degradation of ethyl violet is also influenced by the presence of light, as its mode of action involves photooxygenation .
生化学分析
Biochemical Properties
Ethyl violet plays a crucial role in biochemical reactions, particularly in staining and spectrophotometric analyses. It interacts with various biomolecules, including proteins and nucleic acids. Ethyl violet binds to the negatively charged components of these biomolecules, forming stable complexes that can be easily visualized under a microscope or measured spectrophotometrically. This interaction is primarily electrostatic, involving the positively charged ethyl violet and the negatively charged biomolecules .
Cellular Effects
Ethyl violet has notable effects on various cell types and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, ethyl violet has been shown to affect the oxidative stress response in cells, leading to changes in the expression of genes involved in antioxidant defense. Additionally, ethyl violet can interfere with cellular respiration by inhibiting certain enzymes in the electron transport chain, thereby affecting cellular energy production .
Molecular Mechanism
The molecular mechanism of ethyl violet involves its interaction with biomolecules at the molecular level. Ethyl violet binds to nucleic acids and proteins through electrostatic interactions, hydrogen bonding, and van der Waals forces. This binding can lead to the inhibition or activation of enzymes, depending on the specific biomolecule involved. For example, ethyl violet can inhibit the activity of certain DNA polymerases, thereby affecting DNA replication and transcription. Additionally, ethyl violet can induce conformational changes in proteins, altering their function and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl violet can change over time due to its stability and degradation. Ethyl violet is known to undergo photodegradation when exposed to light, leading to a decrease in its concentration and effectiveness as a staining reagent. This photodegradation can be minimized by storing ethyl violet in dark conditions and using ultraviolet filters during experiments. Over time, ethyl violet can also degrade due to chemical reactions with other substances in the laboratory environment, affecting its long-term stability and efficacy .
Dosage Effects in Animal Models
The effects of ethyl violet vary with different dosages in animal models. At low doses, ethyl violet is generally well-tolerated and does not cause significant adverse effects. At high doses, ethyl violet can exhibit toxic effects, including oxidative stress, cellular damage, and disruption of normal physiological processes. Studies have shown that high doses of ethyl violet can lead to liver and kidney toxicity in animal models, highlighting the importance of careful dosage control in experimental settings .
Metabolic Pathways
Ethyl violet is involved in various metabolic pathways, particularly those related to its degradation and elimination from the body. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown into smaller, more water-soluble metabolites. These metabolites are then excreted through the kidneys. Ethyl violet can also affect metabolic flux by interacting with key enzymes in metabolic pathways, altering the levels of certain metabolites and influencing overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, ethyl violet is transported and distributed through various mechanisms. It can be taken up by cells through passive diffusion or active transport, depending on the concentration gradient and the presence of specific transporters. Once inside the cell, ethyl violet can bind to intracellular proteins and nucleic acids, affecting its localization and accumulation. The distribution of ethyl violet within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
Ethyl violet exhibits specific subcellular localization patterns, which can affect its activity and function. It is commonly localized in the cytoplasm and nucleus, where it interacts with nucleic acids and proteins. Ethyl violet can also be found in other subcellular compartments, such as the endoplasmic reticulum and mitochondria, depending on the cell type and experimental conditions. The subcellular localization of ethyl violet is influenced by targeting signals and post-translational modifications that direct it to specific compartments .
特性
IUPAC Name |
[4-[bis[4-(diethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42N3.ClH/c1-7-32(8-2)28-19-13-25(14-20-28)31(26-15-21-29(22-16-26)33(9-3)10-4)27-17-23-30(24-18-27)34(11-5)12-6;/h13-24H,7-12H2,1-6H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVICFMRAVNKDOE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC=C(C=C3)N(CC)CC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H42ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5038913 | |
| Record name | Basic Violet 4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5038913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Olive green powder; [Acros Organics MSDS] | |
| Record name | Ethanaminium, N-[4-[bis[4-(diethylamino)phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl violet | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14214 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
2390-59-2 | |
| Record name | Basic Violet 4 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2390-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. 42600 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002390592 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl violet | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8675 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanaminium, N-[4-[bis[4-(diethylamino)phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Basic Violet 4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5038913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-[bis[4-(diethylamino)phenyl]methylene]-2,5-cyclohexadien-1-ylidene]diethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.484 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BASIC VIOLET 4 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94UZ9RD7TJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



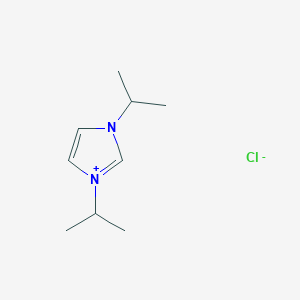
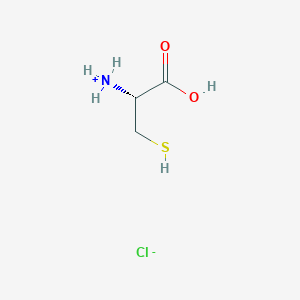

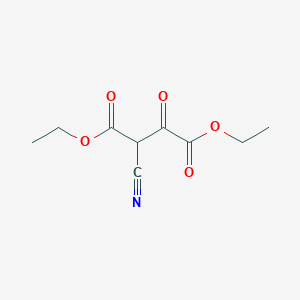
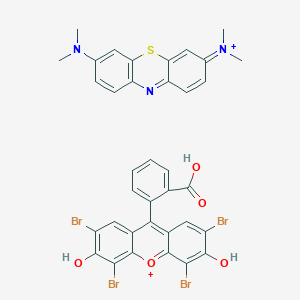

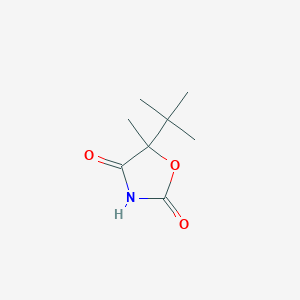
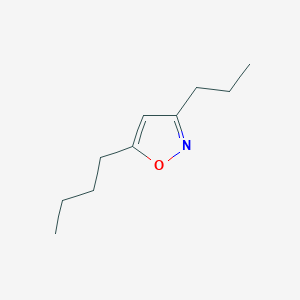
![4-Chloro-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B147709.png)
![disodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-4,6-dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B147712.png)
